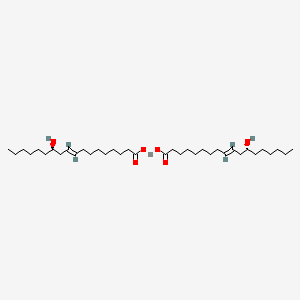
Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate
Overview
Description
Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is a coordination compound where zinc is complexed with (R,E)-12-hydroxyoctadec-9-enoate, a fatty acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate typically involves the reaction of zinc salts with (R,E)-12-hydroxyoctadec-9-enoic acid. One common method is to dissolve zinc acetate in a suitable solvent and then add (R,E)-12-hydroxyoctadec-9-enoic acid under stirring conditions. The reaction mixture is then heated to facilitate the formation of the zinc complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where zinc salts and (R,E)-12-hydroxyoctadec-9-enoic acid are reacted under controlled temperature and pressure conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different zinc complexes.
Substitution: The ligand (R,E)-12-hydroxyoctadec-9-enoate can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
Scientific Research Applications
Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme activity and cellular signaling.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in zinc supplementation therapies.
Industry: It is used in the production of biodegradable polymers and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate involves its interaction with biological molecules such as proteins and enzymes. The zinc ion can coordinate with amino acid residues in proteins, altering their structure and function. This coordination can affect various cellular processes, including enzyme catalysis and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate include other zinc carboxylates and zinc complexes with fatty acid derivatives, such as:
- Zinc stearate
- Zinc palmitate
- Zinc oleate .
Uniqueness
This compound is unique due to its specific ligand, (R,E)-12-hydroxyoctadec-9-enoate, which imparts distinct chemical and biological properties. Its hydroxyl and unsaturated groups provide additional sites for chemical reactions and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
zinc;(E,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9+;/t2*17-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWVVGZMLGEIW-KLBHUOMESA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O6Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-19-2 | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc diricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8100053.png)





